molecular formula C25H23N3O7 B11936679 2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate CAS No. 881464-15-9

2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate

Cat. No.: B11936679
CAS No.: 881464-15-9
M. Wt: 477.5 g/mol
InChI Key: CSTWKJBQWUBFKR-CVKSISIWSA-N
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Description

2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C29H28N4O8 It is known for its unique structure, which includes multiple functional groups such as methoxy, anilino, oxo, acetyl, hydrazono, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone linkage: This involves the reaction of an appropriate hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Acetylation: The hydrazone is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Methoxylation: Introduction of the methoxy groups is achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Benzoate formation: The final step involves the esterification of the phenolic hydroxyl group with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvents, room temperature or slightly elevated temperatures.

    Substitution: NaOEt, KOtBu, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), room temperature to reflux conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers, thioethers, or other substituted derivatives.

Scientific Research Applications

2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and methoxy groups play a crucial role in its biological activity. It can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-((E)-{[(2-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate
  • 2-methoxy-4-((E)-{[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl)phenyl 2-chlorobenzoate

Uniqueness

2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy groups, hydrazone linkage, and benzoate ester make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

881464-15-9

Molecular Formula

C25H23N3O7

Molecular Weight

477.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H23N3O7/c1-32-19-10-8-17(9-11-19)25(31)35-21-12-7-16(13-22(21)34-3)15-26-28-24(30)23(29)27-18-5-4-6-20(14-18)33-2/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

CSTWKJBQWUBFKR-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

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